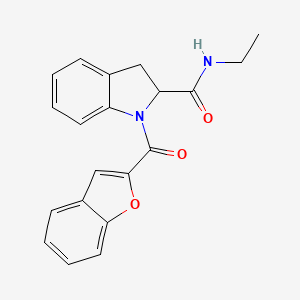

1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide” seems to be a complex organic molecule that contains a benzofuran moiety, an indoline moiety, and a carboxamide group .

Physical And Chemical Properties Analysis

Based on the components of this compound, it is likely to be a solid at room temperature . The presence of the carbonyl and carboxamide groups suggests that it may have some degree of polarity .

Applications De Recherche Scientifique

Regio- and Stereoselective Synthesis

Research highlights the regio- and stereoselective synthesis of cyclic imidates through electrophilic cyclization, offering insight into the synthesis of benzofuran derivatives. This process rectifies previous misassignments, providing a clearer path for creating structurally complex molecules with potential in diverse scientific applications (Mehta, Yao, & Larock, 2012).

Efficient Domino Strategy for Synthesis

An efficient synthesis approach for polyfunctionalized benzofuran-4(5H)-ones has been developed. This method highlights the synthesis of benzofuran derivatives via a regioselective ring-opening, showcasing the compound's versatility in creating biologically active molecules (Ma, Tu, Ning, Jiang, & Tu, 2014).

Elaborate Derivative Synthesis

The synthesis of elaborate benzofuran-2-carboxamide derivatives demonstrates the compound's utility in generating diverse molecular structures. This work leverages directed C–H arylations and transamidations to create a range of derivatives, underscoring the synthetic flexibility and potential for creating compounds with varied biological activities (Oschmann, Holm, & Verho, 2019).

Molecular Docking and Biological Activities

Investigations into benzofuran-carboxylic acids derivatives through molecular docking studies reveal the compound's potential in inhibiting cancer and microbial diseases. This research provides a foundation for further exploration of benzofuran derivatives in therapeutic applications (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

Synthesis Towards Anti-inflammatory and Analgesic Agents

The synthesis of benzofuran-2-carboxamide derivatives bearing anti-inflammatory and analgesic agents showcases the application of benzofuran derivatives in developing potential therapeutic agents. This approach emphasizes the compound's relevance in pharmaceutical research (Xie, Kumar, Bodduri, Tarani, Zhao, Miao, Jang, & Shin, 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1-benzofuran-2-carbonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-2-21-19(23)16-11-13-7-3-5-9-15(13)22(16)20(24)18-12-14-8-4-6-10-17(14)25-18/h3-10,12,16H,2,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBKNHLFQKZCOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2770029.png)

![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770043.png)

![4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770044.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2770046.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2770051.png)